molecular formula C13H12N2O4 B231120 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline CAS No. 18061-48-8

1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline

Cat. No. B231120
CAS RN: 18061-48-8
M. Wt: 260.24 g/mol
InChI Key: HGGQOJCRQGAQBU-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline, also known as Acridone, is a heterocyclic organic compound that belongs to the family of quinolines. Acridone has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry.

Mechanism Of Action

The mechanism of action of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline is not fully understood. However, studies have shown that 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives exhibit their biological activities through various mechanisms such as inhibition of DNA topoisomerase, inhibition of protein kinase, and inhibition of tubulin polymerization.

Biochemical And Physiological Effects

1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives have been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation. 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives have also been shown to exhibit antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. In addition, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives have been shown to exhibit antiviral activity by inhibiting viral replication. In vivo studies have shown that 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives have several advantages for lab experiments. They are easy to synthesize and purify and exhibit a wide range of biological activities. However, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives also have some limitations for lab experiments. They exhibit low solubility in water, which can limit their use in biological assays. In addition, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline and its derivatives can exhibit cytotoxicity, which can limit their use in cell-based assays.

Future Directions

There are several future directions for 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline research. One direction is the development of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives as potential anticancer agents. Another direction is the development of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives as fluorescent probes for the detection of metal ions and other analytes. In addition, the development of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives with improved solubility and reduced cytotoxicity is also an important future direction.

Synthesis Methods

1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline can be synthesized by various methods such as the Skraup reaction, Pechmann reaction, and Friedlander synthesis. The Skraup reaction is the most commonly used method for the synthesis of 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline. It involves the condensation of aniline with glycerol and sulfuric acid, followed by oxidation with nitric acid to form 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline. The Pechmann reaction involves the condensation of phenol with a β-ketoester in the presence of a Lewis acid catalyst to form a coumarin intermediate, which upon heating with sulfuric acid, undergoes cyclization to form 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline. The Friedlander synthesis involves the reaction of aniline with an α,β-unsaturated ketone in the presence of a Lewis acid catalyst to form a dihydroquinoline intermediate, which upon oxidation with nitric acid, undergoes dehydrogenation to form 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline.

Scientific Research Applications

1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been extensively studied for its potential use in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been shown to exhibit a wide range of biological activities such as antitumor, antibacterial, antiviral, and anti-inflammatory activities. 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline derivatives have also been developed as potential anticancer agents. In material science, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been used as a building block for the synthesis of fluorescent dyes and polymers. In analytical chemistry, 1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline has been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

CAS RN

18061-48-8

Product Name

1-Acetoxy-4-acetoxyimino-1,4-dihydroquinoline

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

[(E)-(1-acetyloxyquinolin-4-ylidene)amino] acetate

InChI

InChI=1S/C13H12N2O4/c1-9(16)18-14-12-7-8-15(19-10(2)17)13-6-4-3-5-11(12)13/h3-8H,1-2H3/b14-12+

InChI Key

HGGQOJCRQGAQBU-WYMLVPIESA-N

Isomeric SMILES

CC(=O)O/N=C/1\C=CN(C2=CC=CC=C12)OC(=O)C

SMILES

CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C

Canonical SMILES

CC(=O)ON=C1C=CN(C2=CC=CC=C12)OC(=O)C

synonyms

1-AAIDQ
1-acetoxy-4-acetoxyimino-1,4-dihydroquinoline

Origin of Product

United States

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